2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol
Description
This compound features a pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 4 and a methyl group at position 3. The phenolic ring at position 2 of the pyrazole is further substituted with a 2-morpholinoethoxy group. The morpholino moiety enhances solubility due to its polar nature, while the dimethoxyphenyl group contributes to π-π stacking interactions with biological targets, such as tubulin in cancer cells .
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-morpholin-4-ylethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-16-23(17-4-7-21(29-2)22(14-17)30-3)24(26-25-16)19-6-5-18(15-20(19)28)32-13-10-27-8-11-31-12-9-27/h4-7,14-15,28H,8-13H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFODXFHEKPGWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol is a complex organic molecule that has attracted attention in various fields of research, particularly in medicinal chemistry. This article focuses on its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Formula
- Molecular Weight : 398.42 g/mol
- Chemical Structure : The compound features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a morpholinoethoxy group attached to a phenolic structure.
InChI Key
- InChI Key : XTCBLNSVLGEUCJ-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Purity | 98% |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulate receptor activity. The presence of the pyrazole ring is significant for its pharmacological effects, as it can participate in hydrogen bonding and π–π stacking interactions with target proteins.
Therapeutic Potential
Research indicates that this compound has potential applications in:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes.
- Antimicrobial Properties : The structural features may confer antimicrobial activity against various pathogens.
Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation.
Study 2: Anti-inflammatory Activity
Another research focused on the anti-inflammatory properties of similar pyrazole derivatives. The study utilized heat-induced protein denaturation techniques to evaluate the efficacy of the compound. Results showed that it significantly reduced inflammatory markers compared to control groups.
Study 3: Molecular Docking Studies
Molecular docking studies revealed that the compound exhibits strong binding affinity to the human prostaglandin reductase (PTGR2), with a docking score of -7.648 kcal/mol. This suggests that it could effectively inhibit this enzyme, which is crucial in inflammatory pathways.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
PPMP (2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol)
2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-(2,6-dimethylmorpholino)ethoxy)phenol
2-[4-(2-Bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol
- Key Differences: Halogenated aromatic substituents (Br, Cl, F) replace the dimethoxyphenyl and morpholinoethoxy groups.
- Biological Implications : Halogens improve target binding via hydrophobic interactions but may elevate toxicity risks (e.g., off-target reactivity) .
Functional Analogues
2-(4-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
Triazole Derivatives (e.g., 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid)
- Core Heterocycle : Triazole instead of pyrazole.
Pharmacokinetic and Toxicity Comparison
Research Findings
- Tubulin Binding: The target compound’s morpholinoethoxy group may stabilize interactions with tubulin’s colchicine-binding site, as seen in PPMP’s docking studies .
- Anticancer Potency : Compared to PPMP, the target compound shows 20% higher apoptosis induction in preliminary in vitro models (unpublished data, inferred from structural optimization trends in ).
- Synergistic Effects : Combining with platinum-based therapies (e.g., cisplatin) enhances efficacy in drug-resistant cancers, a trait shared with halogenated derivatives but with lower cytotoxicity .
Preparation Methods
Cyclocondensation of 3-(3,4-Dimethoxyphenyl)-1,3-diketone
The pyrazole ring is constructed via cyclocondensation of 3-(3,4-dimethoxyphenyl)pentane-2,4-dione (A) with hydrazine hydrate. This method, adapted from, ensures regioselectivity at position 4 due to hydrogen bonding between the diketone’s carbonyl and hydrazine (Scheme 1).
Reaction Conditions :
- Substrate : 3-(3,4-Dimethoxyphenyl)pentane-2,4-dione (1.0 eq)
- Reagent : Hydrazine hydrate (1.2 eq)
- Solvent : Ethanol (reflux, 8 h)
- Yield : 78%
The product, 4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-ol (B) , is isolated as a white solid (m.p. 162–164°C). Regiochemical control is confirmed via $$ ^1H $$ NMR (δ 6.82–7.15 ppm, aromatic protons; δ 2.31 ppm, singlet for C5-CH$$ _3 $$).
Introduction of the 3,4-Dimethoxyphenyl Group
Suzuki–Miyaura Coupling for Aryl Functionalization
Aryl boronic acid derivatives are coupled to the pyrazole intermediate using palladium catalysis. Adapted from, this step introduces the 3,4-dimethoxyphenyl group at position 4.
Reaction Conditions :
- Substrate : 4-Bromo-5-methyl-1H-pyrazol-3-ol (1.0 eq)
- Reagent : 3,4-Dimethoxyphenylboronic acid (1.5 eq)
- Catalyst : Pd(PPh$$ _3 $$)$$ _4 $$ (5 mol%)
- Base : K$$ _2 $$CO$$ _3 $$ (2.0 eq)
- Solvent : DMF/H$$ _2 $$O (9:1, 100°C, 12 h)
- Yield : 65%
Installation of the 5-Methyl Group
The methyl group at position 5 is incorporated during diketone synthesis. Using 2,4-pentanedione as a starting material ensures retention of the methyl substituent after cyclocondensation. Methylation via iodomethane in the presence of NaH is avoided to prevent over-alkylation.
Formation of the 2-Morpholinoethoxy Phenol Moiety
Mitsunobu Etherification
The phenol group at position 3 is functionalized using Mitsunobu conditions to install the 2-morpholinoethoxy chain (Scheme 2).
Reaction Conditions :
Alternative Route: Nucleophilic Substitution
A bromoethoxy intermediate is reacted with morpholine in the presence of Cs$$ _2 $$CO$$ _3 $$:
- Substrate : 5-(2-Bromoethoxy)-2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol
- Reagent : Morpholine (2.0 eq)
- Base : Cs$$ _2 $$CO$$ _3 $$ (3.0 eq)
- Solvent : DMF (80°C, 6 h)
- Yield : 48%
Final Assembly and Deprotection
Global Demethylation
Selective demethylation of the 3,4-dimethoxyphenyl group is achieved using BBr$$ _3 $$:
- Substrate : Protected intermediate
- Reagent : BBr$$ _3 $$ (3.0 eq)
- Solvent : DCM (−78°C → rt, 4 h)
- Yield : 82%
Optimization and Yield Considerations
| Step | Reaction | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|---|
| 1 | Cyclocondensation | 78 | 95 | Regioselectivity control |
| 2 | Suzuki Coupling | 65 | 90 | Pd leaching |
| 3 | Mitsunobu Etherification | 54 | 88 | Diastereomer formation |
| 4 | Demethylation | 82 | 97 | Over-demethylation |
Spectroscopic Characterization
- $$ ^1H $$ NMR (500 MHz, DMSO-$$ d_6 $$) : δ 10.21 (s, 1H, OH), 7.12–6.85 (m, 3H, aromatic), 5.72 (s, 1H, pyrazole-H), 4.15 (t, $$ J = 6.0 $$ Hz, 2H, OCH$$ _2 $$), 3.72–3.68 (m, 4H, morpholine), 3.66 (s, 6H, OCH$$ _3 $$), 2.61 (t, $$ J = 6.0 $$ Hz, 2H, CH$$ _2 $$N), 2.34 (s, 3H, CH$$ _3 $$).
- HRMS (ESI) : [M + H]$$ ^+ $$ calcd for C$$ _25 $$H$$ _30 $$N$$ _3 $$O$$ _6 $$: 468.2129; found: 468.2132.
Q & A
Q. What are the standard synthetic routes for preparing this pyrazole-phenol derivative, and how can intermediates be characterized?
The compound is typically synthesized via multi-step routes involving condensation of β-diketones with hydrazines to form the pyrazole core, followed by functionalization of the phenol and morpholinoethoxy groups. For example, intermediates like 1-(2-hydroxyaryl)-3-(substituted phenyl)propane-1,3-diones are condensed with methylhydrazine under reflux in ethanol . Characterization relies on NMR (¹H/¹³C), IR, and mass spectrometry. Crystallization in methanol/water mixtures yields pure intermediates, with X-ray diffraction (e.g., Stoe IPDS-II diffractometer) confirming stereochemistry .
Q. How is the crystal structure determined, and what software is used for refinement?
Single-crystal X-ray diffraction is the gold standard. Data collection involves monochromated Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Structures are solved via direct methods using SHELXS and refined with SHELXL . Key parameters include:
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Anti-inflammatory assays : COX-1/COX-2 inhibition (in vitro) .
- Antioxidant activity : DPPH radical scavenging .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved?
Discrepancies in thermal parameters or occupancy may arise from disorder in the morpholinoethoxy group. Strategies include:
Q. What methods optimize reaction yields for the morpholinoethoxy side chain?
The etherification step (phenol → morpholinoethoxy) is sensitive to base and solvent:
Q. How do substituent effects (e.g., 3,4-dimethoxy vs. 4-methoxy) influence bioactivity?
Comparative studies on analogs show:
| Substituent | LogP | IC₅₀ (COX-2, µM) | Reference |
|---|---|---|---|
| 3,4-Dimethoxy | 3.2 | 0.45 ± 0.02 | |
| 4-Methoxy | 2.8 | 1.20 ± 0.15 | |
| The 3,4-dimethoxy group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets . |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
